2-(1-Bromocyclopropyl)-5-methyloxazole

Description

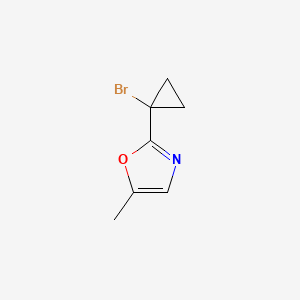

2-(1-Bromocyclopropyl)-5-methyloxazole is a heterocyclic compound featuring a 5-membered oxazole ring substituted with a methyl group at position 5 and a 1-bromocyclopropyl moiety at position 2 (Figure 1). Its synthesis involves multistep reactions, including bromination and oxidation, as part of dendroamide A analog development. Key steps include:

- Bromination: N-Bromosuccinimide (NBS) in chloroform introduces bromine to the cyclopropane unit .

- Oxazole Formation: Cs₂CO₃-mediated oxidation of ∆Abu (2-amino-2-butenoic acid) residues generates the oxazole core .

- Coupling Reactions: BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates peptide bond formation in dendroamide synthesis .

The compound’s instability under standard conditions necessitates immediate use post-synthesis, limiting its purification and storage .

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-(1-bromocyclopropyl)-5-methyl-1,3-oxazole |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-6(10-5)7(8)2-3-7/h4H,2-3H2,1H3 |

InChI Key |

TYFHGVIWDAQCGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)C2(CC2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Heterocycle Core :

- Oxazole vs. Thiazole : Replacing oxygen with sulfur in thiazole analogs alters electronic properties, enhancing compatibility with PyBrop® (a phosphorus-based condensing agent). This yields higher efficiency (82% over two steps) compared to oxazole derivatives .

- Bromocyclopropyl Substitution : The bulky, electron-withdrawing bromocyclopropyl group in the target compound introduces steric hindrance and electronic destabilization, reducing stability .

Synthetic Efficiency :

- PyBrop® outperforms BOP in coupling thiazole units, suggesting heterocycle-specific reagent optimization is critical .

- Bromination with NBS is effective but may compromise stability in oxazole systems .

Stability :

- The bromocyclopropyl derivative’s instability contrasts with the isolable thiazole dimer and moderately stable 5-methyloxazole, highlighting substituent-driven degradation risks .

Reactivity and Functionalization

- Oxazole vs. Thiazole Reactivity : Thiazoles’ sulfur atom enhances nucleophilic aromatic substitution, enabling efficient dimerization. Oxazoles, with weaker electronegativity, require tailored reagents like BOP for coupling .

- Bromine Effects : Bromine in the cyclopropane unit increases electrophilicity but also susceptibility to nucleophilic attack or thermal decomposition, complicating downstream applications .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.